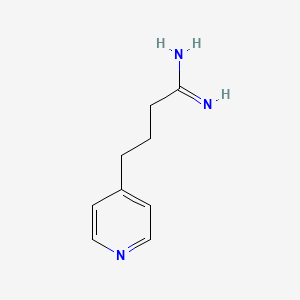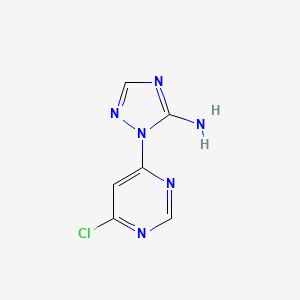
1-(aminomethyl)-3,3,5,5-tetramethylcyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Aminomethyl)-3,3,5,5-tetramethylcyclohexan-1-ol is an organic compound with a unique structure characterized by a cyclohexane ring substituted with an aminomethyl group and four methyl groups
Métodos De Preparación
The synthesis of 1-(aminomethyl)-3,3,5,5-tetramethylcyclohexan-1-ol can be achieved through several routes. One common method involves the reaction of 3,3,5,5-tetramethylcyclohexanone with formaldehyde and ammonia, followed by reduction. This process typically uses solvents such as ethanol or methanol and may involve catalysts to improve yield and selectivity . Industrial production methods often scale up these laboratory procedures, optimizing reaction conditions to ensure consistency and efficiency.
Análisis De Reacciones Químicas
1-(Aminomethyl)-3,3,5,5-tetramethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different amines or alcohols, depending on the reducing agent used.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to ensure desired product formation.
Aplicaciones Científicas De Investigación
1-(Aminomethyl)-3,3,5,5-tetramethylcyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: It is used in the production of polymers and other materials, where its unique structure imparts desirable properties
Mecanismo De Acción
The mechanism by which 1-(aminomethyl)-3,3,5,5-tetramethylcyclohexan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of these targets. Pathways involved may include signal transduction and metabolic processes, depending on the specific application .
Comparación Con Compuestos Similares
Similar compounds to 1-(aminomethyl)-3,3,5,5-tetramethylcyclohexan-1-ol include:
Aminomethylphosphonic acid: This compound has a similar aminomethyl group but differs in its phosphonic acid functionality, leading to different chemical properties and applications.
Cyclohexylamine derivatives: These compounds share the cyclohexane ring and amine group but vary in their substituents, affecting their reactivity and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct steric and electronic properties, making it valuable for specialized applications.
Propiedades
Fórmula molecular |
C11H23NO |
|---|---|
Peso molecular |
185.31 g/mol |
Nombre IUPAC |
1-(aminomethyl)-3,3,5,5-tetramethylcyclohexan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-9(2)5-10(3,4)7-11(13,6-9)8-12/h13H,5-8,12H2,1-4H3 |
Clave InChI |
ZAJXWLFSGXFGKL-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(C1)(CN)O)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(Trifluoromethyl)-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine](/img/structure/B1506064.png)

![2-Propyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine](/img/structure/B1506066.png)
![2-Ethyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine](/img/structure/B1506067.png)



![4H,5H,6H,7H-Pyrazolo[1,5-A]pyridin-3-ylmethanamine](/img/structure/B1506077.png)

![Methyl benzo[c][1,2,5]thiadiazole-4-carboxylate](/img/structure/B1506081.png)
![Pyrazolo[1,5-A]pyridin-3-ylboronic acid](/img/structure/B1506082.png)

